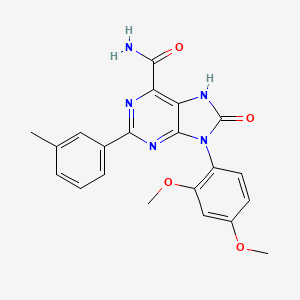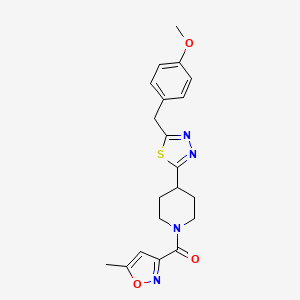
9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1990s and has since been the subject of many scientific studies. In
Scientific Research Applications
Polymer Science and Material Engineering
Electrochromic Properties and Thermal Stability of Polyamides : Research by Chang and Liou (2008) focused on the development of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, showing strong UV-vis absorption, photoluminescence, and excellent electrochromic stability. These materials, due to their good solubility and thermal stability, could be used in flexible polymer films, suggesting potential applications in smart windows and displays (Chang & Liou, 2008).
Optically Transparent Polyamides : Guo et al. (2015) synthesized new polyamides that are organosoluble, optically transparent, and exhibit high thermal resistance. These materials showed promise for use in advanced optical materials and electronics due to their transparency and durability (Guo et al., 2015).
Pharmaceutical and Biomedical Research
Antimicrobial and Docking Studies : Talupur et al. (2021) conducted research on the synthesis, characterization, and biological evaluation of thiophene-carboxamide derivatives. Their findings highlighted the potential of these compounds in antimicrobial applications and offered insights into their mode of action through molecular docking studies (Talupur et al., 2021).
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic properties against various cancer cell lines. Their research demonstrated significant potential for these compounds in developing new anticancer therapies (Deady et al., 2003).
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-5-4-6-12(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-8-7-13(29-2)10-15(14)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWAZUSVCAGQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)

![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)